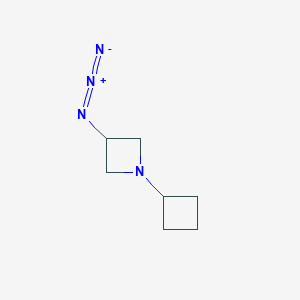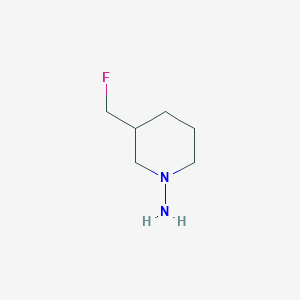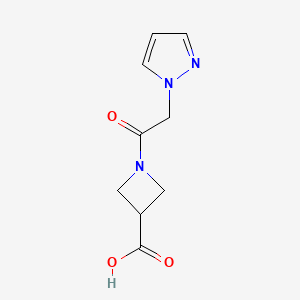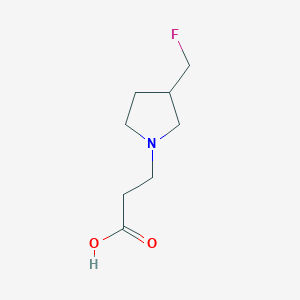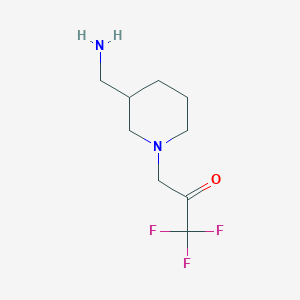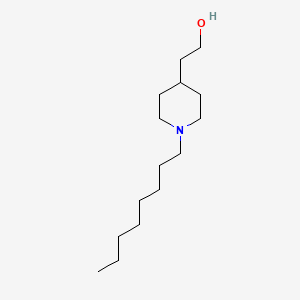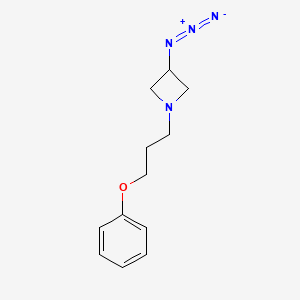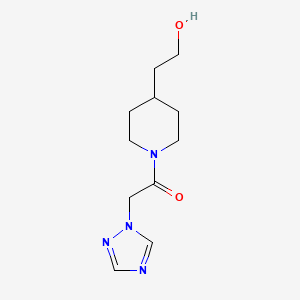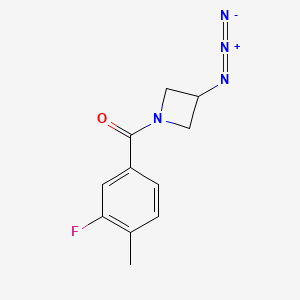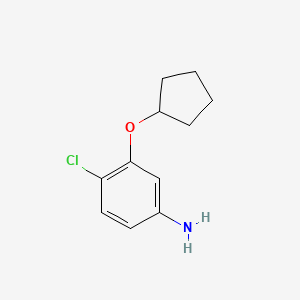
4-Chloro-3-(cyclopentyloxy)aniline
Vue d'ensemble
Description
4-Chloro-3-(cyclopentyloxy)aniline is a chemical compound with the molecular formula C11H14ClNO. It is a derivative of aniline, which is an organic compound with an amine (-NH2) group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(cyclopentyloxy)aniline consists of a benzene ring with an amine (-NH2) group, a chlorine atom, and a cyclopentyloxy group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Antimicrobial Agents
4-Chloro-3-(cyclopentyloxy)aniline serves as a precursor in the synthesis of novel α-aminophosphonates derivatives, which exhibit potential antimicrobial activities . These derivatives are designed to incorporate biologically active heterocyclic moieties like quinoline or quinolone and thiazole, which are known for their effectiveness against microbial pathogens.
Material Science: Development of Microporous Polymers
In material science, this compound is utilized in the creation of microporous polymers, which are highly valued for their adsorption properties . These polymers can be employed for environmental cleanup, as they effectively adsorb hazardous organic pollutants such as aniline derivatives.
Organic Synthesis: Building Blocks for Complex Molecules
4-Chloro-3-(cyclopentyloxy)aniline is used in organic synthesis as a building block for complex molecules. It undergoes various reactions, including allylation and Povarov reactions, to form bioactive compounds with potential pharmaceutical applications .
Biochemistry: Biocatalysis in Drug Synthesis
The compound is involved in biocatalytic processes to synthesize chiral drug intermediates. Biocatalysis offers high enantio-, chemo-, and regio-selectivities, making it a valuable method for producing intermediates for therapeutic agents like sitagliptin and pregabalin .
Pharmacology: Drug Testing and Development
In pharmacology, 4-Chloro-3-(cyclopentyloxy)aniline is used in the testing and development of new drugs. Its properties are assessed using gas chromatography and liquid chromatography to determine its suitability for medical applications .
Environmental Science: Oxidation Potential Studies
This compound’s oxidation potentials are studied to understand its behavior as a reductant of environmental oxidants. Such studies are essential for assessing the environmental impact of aniline derivatives and their derivatives .
Propriétés
IUPAC Name |
4-chloro-3-cyclopentyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZYVQOVSNKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(cyclopentyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)



